Synthetic Utility: Patented Use as a Key Intermediate for Kinase Inhibitors
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is explicitly claimed and exemplified as a key intermediate in the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors in a foundational patent (WO2007/076423 A2) [1]. This contrasts with the unsubstituted core or other halogen analogs, which are not specifically named or described in the same synthetic schemes for generating the claimed active kinase inhibitors. The bromine atom provides a reactive handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl and heteroaryl groups essential for modulating kinase selectivity.
| Evidence Dimension | Patented Use as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Specifically named and described in patent WO2007/076423 A2 as a precursor for kinase inhibitors. |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-b]pyridin-6-amine; 4-chloro, 4-fluoro, or 4-iodo analogs. |
| Quantified Difference | Target compound is explicitly disclosed; comparators are not mentioned in the same synthetic context. |
| Conditions | Patent WO2007/076423 A2, page/column 151. |
Why This Matters
For medicinal chemists, this patent reference provides a validated synthetic route and precedence for using this specific building block to generate kinase inhibitor libraries, reducing development risk.
- [1] SmithKline Beecham Corporation. (2007). WO2007/076423 A2. Pyrrolo[2,3-b]pyridine derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. View Source
